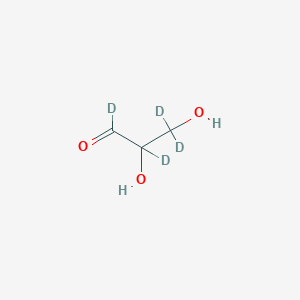

DL-Glyceraldehyde-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Glyceraldehyde-d4: is a deuterated form of DL-Glyceraldehyde, a simple monosaccharide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for this compound is C3D4O3. It is a colorless and sweet compound that belongs to the subgroup of trioses, which are sugars with three carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of Glycerol: DL-Glyceraldehyde can be synthesized by the oxidation of glycerol using oxidizing agents such as nitric acid, bromine, and sodium carbonate, or hydrogen peroxide in the presence of ferrous salts.

Photochemical Methods: It can also be prepared by the action of ultraviolet light on glycerol in a neutral solution or by the action of sunlight on glycerol in the presence of uranium sulfate.

Industrial Production Methods:

Oxidation of Glycerol: This method involves the use of industrial oxidizing agents to convert glycerol into DL-Glyceraldehyde. The reaction conditions include controlled temperature and pH to ensure the desired product is obtained.

Rearrangement Reactions: Another method involves the rearrangement of formaldehyde and acetaldehyde under basic conditions to produce DL-Glyceraldehyde.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: DL-Glyceraldehyde can undergo oxidation to form glyceric acid.

Reduction: It can be reduced to form glycerol.

Condensation Reactions: DL-Glyceraldehyde can participate in aldol condensation reactions to form larger sugar molecules.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, bromine, sodium carbonate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Condensation Reactions: Basic conditions, presence of catalysts such as metallic oxide minerals.

Major Products Formed:

Glyceric Acid: Formed through oxidation.

Glycerol: Formed through reduction.

Larger Sugars: Formed through aldol condensation reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: DL-Glyceraldehyde-d4 is used as a substrate in various biochemical assays to study enzyme activities, such as aldose reductase and glyceraldehyde 3-phosphate dehydrogenase .

Biology: It is used in studies related to glycolysis and the pentose phosphate pathway, as it serves as an intermediate in these metabolic pathways .

Industry: It is used as a cross-linking agent in the preparation of crystallization solutions and as a modifying reagent in various industrial processes .

Wirkmechanismus

DL-Glyceraldehyde-d4 exerts its effects by participating in various biochemical reactions. In glycolysis, it is phosphorylated by glyceraldehyde 3-phosphate dehydrogenase to form 1,3-bisphosphoglycerate . This reaction involves the oxidation of the aldehyde group to a carboxylic acid group, coupled with the reduction of NAD+ to NADH. The compound also inhibits photosynthesis by blocking the conversion of triosephosphate to ribulose bisphosphate .

Vergleich Mit ähnlichen Verbindungen

D-Glyceraldehyde: A naturally occurring enantiomer of glyceraldehyde.

L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, not commonly found in nature.

Glycolaldehyde: A similar compound that inhibits photosynthesis.

Uniqueness: DL-Glyceraldehyde-d4 is unique due to the presence of deuterium atoms, which makes it useful in studies involving isotopic labeling. This allows researchers to trace the metabolic pathways and reactions involving this compound with greater precision.

Eigenschaften

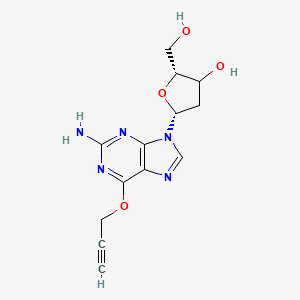

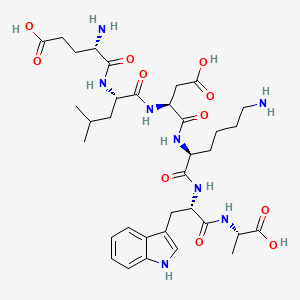

Molekularformel |

C3H6O3 |

|---|---|

Molekulargewicht |

94.10 g/mol |

IUPAC-Name |

1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D,2D2,3D |

InChI-Schlüssel |

MNQZXJOMYWMBOU-YGABEOBRSA-N |

Isomerische SMILES |

[2H]C(=O)C([2H])(C([2H])([2H])O)O |

Kanonische SMILES |

C(C(C=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)